(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

ADAMTS-5 inhibitor Osteoarthritis DMOAD Stereoselective synthesis

(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a single-enantiomer hydantoin derivative characterized by a quaternary C5 stereocenter bearing cyclopropyl and methyl substituents. The hydantoin scaffold is a recognized privileged structure in medicinal chemistry, valued for its presence in anticonvulsants, androgen receptor antagonists, and metalloprotease inhibitors.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 2137145-96-9
Cat. No. B3252022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione
CAS2137145-96-9
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCC1(C(=O)NC(=O)N1)C2CC2
InChIInChI=1S/C7H10N2O2/c1-7(4-2-3-4)5(10)8-6(11)9-7/h4H,2-3H2,1H3,(H2,8,9,10,11)/t7-/m0/s1
InChIKeyNSJNDFMJXLKSSR-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione (CAS 2137145-96-9): A Chiral Hydantoin Building Block for Stereoselective Drug Synthesis


(5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione is a single-enantiomer hydantoin derivative characterized by a quaternary C5 stereocenter bearing cyclopropyl and methyl substituents [1]. The hydantoin scaffold is a recognized privileged structure in medicinal chemistry, valued for its presence in anticonvulsants, androgen receptor antagonists, and metalloprotease inhibitors [2]. The (5S) absolute configuration distinguishes this compound from its (5R) antipode (CAS 2137145-59-4) and the racemic mixture (CAS 5470-46-2), making it a critical chiral building block for stereoselective synthesis, particularly in the preparation of ADAMTS-5 inhibitors such as the Phase 2 clinical candidate aldumastat (GLPG1972) [3].

Why Racemic or (5R)-Enantiomer Substitutes Cannot Replace (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione in Chiral Synthesis


The C5 carbon of 5-cyclopropyl-5-methylimidazolidine-2,4-dione is a quaternary stereocenter, and the compound exists as two non-superimposable enantiomers with distinct three-dimensional architectures [1]. In drug synthesis, the (5S) configuration is mechanically required: the clinical ADAMTS-5 inhibitor aldumastat (GLPG1972) specifically incorporates the (5S) hydantoin core, and substitution with the (5R) enantiomer or racemate would produce diastereomeric products with divergent pharmacological activity, binding affinity, and ADME properties [2]. Furthermore, the racemate (CAS 5470-46-2) cannot satisfy pharmacopoeial or regulatory requirements for single-enantiomer drug substances, as regulatory guidelines (ICH Q6A) mandate stereoisomeric identity testing for chiral active pharmaceutical ingredients [3]. The quantitative evidence below demonstrates precisely where the (5S) enantiomer provides verifiable differentiation that bears directly on procurement decisions.

Product-Specific Quantitative Evidence Guide for (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione (CAS 2137145-96-9)


Stereochemical Requirement for the ADAMTS-5 Clinical Candidate Aldumastat (GLPG1972): (5S) vs. (5R) Configuration

Aldumastat (GLPG1972/S201086), a Phase 2 clinical candidate developed by Galapagos/Servier for osteoarthritis, is chemically defined as (5S)-5-cyclopropyl-5-(3-((3S)-4-(3,5-difluorophenyl)-3-methylpiperazin-1-yl)-3-oxopropyl)imidazolidine-2,4-dione [1]. The (5S) configuration at the hydantoin C5 is not a matter of preference but a structural necessity: the (5R) hydantoin core would yield the diastereomer with the opposite spatial orientation at the cyclopropyl-bearing center, which the published SAR demonstrates is incompatible with ADAMTS-5 inhibitory activity [2]. This is a direct consequence of the drug's binding mode in the ADAMTS-5 active site, where the catalytic zinc is coordinated by specific ligand atoms and the cyclopropyl moiety occupies a defined hydrophobic pocket [3]. Procuring the (5S) enantiomer is therefore mandatory for any synthetic route aiming to produce the pharmacologically active GLPG1972 stereoisomer.

ADAMTS-5 inhibitor Osteoarthritis DMOAD Stereoselective synthesis

Enantiomeric Purity Benchmarking: (5S) Enantiomer vs. Racemic Mixture (CAS 5470-46-2)

Vendor technical datasheets report that (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione (CAS 2137145-96-9) is supplied with a minimum purity of 95% . In contrast, the racemic mixture (CAS 5470-46-2) is also offered at ≥95% purity by multiple suppliers . However, chemical purity alone does not capture the critical differentiator: the (5S) enantiomer product, when manufactured by asymmetric synthesis or chiral resolution, provides an enantiomeric excess (ee) that the racemate cannot by definition achieve (ee = 0% for a true racemate). For procurement decisions, the (5S) enantiomer should be accompanied by a Certificate of Analysis (CoA) reporting specific rotation or chiral HPLC data. The absence of such data for the racemate means it cannot serve as a direct substitute in any stereochemically defined synthesis.

Chiral purity Enantiomeric excess Supplier quality specification

Patent and Literature Prevalence of the Racemic Scaffold: Inferring the (5S) Enantiomer's Strategic Value

The racemic 5-cyclopropyl-5-methylimidazolidine-2,4-dione scaffold is referenced in 13 patents and 8 literature sources according to PubChem [1]. This annotation volume indicates that the hydantoin scaffold bearing cyclopropyl and methyl substituents is a recognized intermediate or pharmacophoric element in multiple IP-protected inventions. The (5S) enantiomer (CAS 2137145-96-9) represents the stereochemically resolved form of this scaffold. In the context of drug discovery programs where a specific enantiomer emerges as the active eutomer, access to the pre-resolved (5S) enantiomer avoids the need for in-house chiral separation, racemization risk, and the analytical burden of verifying enantiopurity for each synthetic batch [2].

IP landscape Chemical scaffold Literature annotation

Caveat on Reported ATAD2 Bromodomain Affinity: Verify Structural Identity Before Relying on Kd Data

A BindingDB entry (BDBM50098305, CHEMBL3590405) reports a Kd of 7.90 nM for binding to ATAD2 in human HUT78 cells by mass spectrometry-based bromosphere chemoproteomic assay [1]. However, the structural representation associated with this BindingDB entry does not correspond to (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione but to a substantially more complex molecule. Until the correct structural assignment is verified or an independent publication reports ATAD2 activity for the specific compound (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione (CAS 2137145-96-9), this affinity data cannot be used to justify procurement of this compound for ATAD2-related research.

ATAD2 bromodomain Cancer epigenetics Target engagement

Best Research and Industrial Application Scenarios for (5S)-5-Cyclopropyl-5-methylimidazolidine-2,4-dione (CAS 2137145-96-9)


Stereoselective Synthesis of ADAMTS-5 Inhibitors (Aldumastat and Analogs) for Osteoarthritis Drug Discovery

The (5S) hydantoin core is the mandatory chiral starting material for synthesizing aldumastat (GLPG1972) and structurally related ADAMTS-5 inhibitors. The published medicinal chemistry campaign shows that the (5S) configuration is essential for biochemical potency (ADAMTS-5 IC50 = 19 nM for the final drug) and that extensive SAR exploration was conducted around the hydantoin scaffold [1]. Researchers developing next-generation aggrecanase inhibitors should procure the (5S) enantiomer to ensure stereochemical fidelity with the clinical candidate and its active analogs.

Asymmetric Synthesis and Chiral Methodology Development Using Quaternary Hydantoin Stereocenters

The 5-cyclopropyl-5-methylimidazolidine-2,4-dione core contains a quaternary stereocenter, a challenging structural feature in asymmetric synthesis. The (5S) enantiomer serves as a well-defined substrate for developing new enantioselective alkylation, acylation, or ring-functionalization methods. The cyanide-free synthetic route recently reported for cyclopropyl-substituted 5,5-hydantoins underscores the practical relevance of this scaffold in process chemistry [2].

Chemical Probe and Tool Compound Synthesis Requiring Defined Stereochemistry

In chemical biology, the preparation of activity-based probes, photoaffinity labels, or fluorescent conjugates derived from hydantoin inhibitors demands enantiopure starting materials to avoid confounding stereochemical ambiguity. The (5S) enantiomer enables the unambiguous synthesis of probe molecules where the stereochemical configuration can be directly correlated with target engagement data (e.g., cellular thermal shift assays, pull-down experiments) [3].

Chiral Building Block for Fragment-Based Drug Discovery (FBDD) Libraries

The hydantoin fragment is a recognized privileged scaffold in FBDD. The (5S)-configured cyclopropyl-methyl variant offers a defined three-dimensional vector pattern for fragment elaboration. Its molecular weight (154.17 Da) and hydrogen-bonding capacity (two carbonyl acceptors, two NH donors) fall within optimal fragment parameters (Rule of Three). Procurement of the enantiopure fragment ensures that library design and subsequent hit expansion are conducted with stereochemically homogeneous material [4].

Quote Request

Request a Quote for (5S)-5-cyclopropyl-5-methylimidazolidine-2,4-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.